4-(Piperidin-1-yl)butanoic acid
Overview
Description
The compound "4-(Piperidin-1-yl)butanoic acid" is a chemical structure that is related to various research areas, including psychotropic agents, anticonvulsant activity, vibrational spectra analysis, and molecular docking studies. It is structurally related to piperidine, a six-membered ring with one nitrogen atom, and butanoic acid, a four-carbon fatty acid. This compound is of interest due to its potential biological activities and its role as a building block in chemical syntheses.
Synthesis Analysis
The synthesis of compounds related to "4-(Piperidin-1-yl)butanoic acid" involves various strategies. For instance, a series of 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones with neuroleptic activity were synthesized, indicating the potential for creating derivatives with significant biological activities . Additionally, 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids were synthesized and showed potent and selective NMDA antagonistic activity . These syntheses often involve multi-step reactions and are designed to introduce functional groups that confer specific properties to the molecules, such as neuroleptic or anticonvulsant activities.
Molecular Structure Analysis
The molecular structure of compounds similar to "4-(Piperidin-1-yl)butanoic acid" has been analyzed using various techniques. For example, vibrational spectra, HOMO-LUMO, NBO, MEP analysis, and molecular docking studies have been conducted on 2,2-diphenyl-4-(piperidin-1-yl)butanamide, providing insights into the stability and electronic properties of the molecule . Single-crystal X-ray diffraction studies have been used to analyze the molecular and crystal structure of related compounds, revealing details about their conformation and intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of "4-(Piperidin-1-yl)butanoic acid" and its derivatives can be inferred from related studies. For instance, polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone was used as a precursor for the solid-phase synthesis of substituted piperidin-4-one derivatives, indicating the versatility of related structures in synthetic applications . The zwitterionic nature of 4-piperidinecarboxylic acid monohydrate suggests that "4-(Piperidin-1-yl)butanoic acid" may also exhibit interesting acid-base properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-(Piperidin-1-yl)butanoic acid" can be deduced from the properties of structurally related compounds. For example, the synthesis of piperidin-4-ylphosphinic acid and piperidin-4-ylphosphonic acid analogues of GABA indicates that these compounds have specific functional groups that may influence their solubility, acidity, and ability to interact with biological receptors . The binding of 2-aryl-4-(piperidin-1-yl)butanamines to human CCR5, as studied through molecular modeling and mutagenesis, suggests that "4-(Piperidin-1-yl)butanoic acid" may also interact with biological targets in a similar manner10.
Scientific Research Applications
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Pharmaceutical Industry
- Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
- They are used in the synthesis of various drugs and are found in many alkaloids .
- Piperidine derivatives are utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
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Chemical Reactions
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Synthesis of NAmPRTase Inhibitors
Safety And Hazards
Future Directions
The piperidine nucleus, which is present in 4-(Piperidin-1-yl)butanoic acid, is a key component in the field of drug discovery . Piperidine derivatives have been used in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . Therefore, the future research directions of 4-(Piperidin-1-yl)butanoic acid could involve further exploration of its potential therapeutic applications.
properties
IUPAC Name |
4-piperidin-1-ylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-9(12)5-4-8-10-6-2-1-3-7-10/h1-8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAVZPPPWLEAKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196928 | |
Record name | Butyric acid, 4-piperidino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-yl)butanoic acid | |
CAS RN |
4672-16-6 | |
Record name | 1-Piperidinebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4672-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyric acid, 4-piperidino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004672166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyric acid, 4-piperidino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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